- Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis, RSC Advances, 2017, 7(19), 11233-11243

Cas no 91-48-5 (α-Phenylcinnamic Acid)

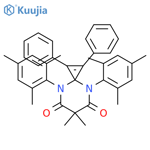

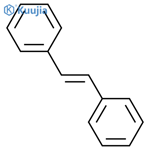

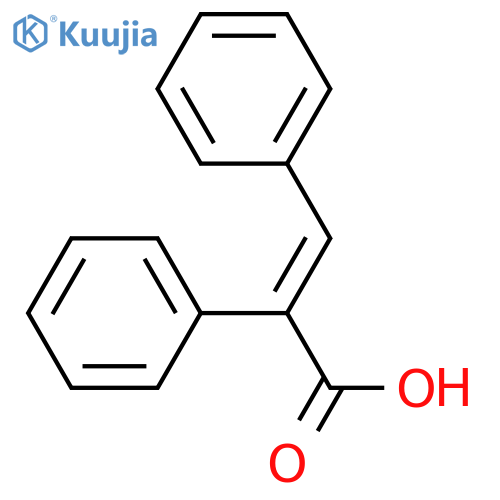

α-Phenylcinnamic Acid structure

상품 이름:α-Phenylcinnamic Acid

α-Phenylcinnamic Acid 화학적 및 물리적 성질

이름 및 식별자

-

- alpha-Phenylcinnamic acid

- a-Phenyl-trans-cinnamic acid, Pract.

- a-(Phenylmethylene)benzeneacetic acid, Pract.

- (2E)-2,3-diphenylprop-2-enoic acid

- 2,3-Diphenylacrylic Acid

- (2E)-2,3-Diphenylacrylic acid

- α-Phenylcinnamic Aci

- α-Phenylcinnamic acid

- &alpha

- (E)-2,3-Diphenyl-2-propenoic acid

- (E)-2,3-Diphenylacrylic acid

- trans-2,3-Diphenyl-2-propenoic acid

- trans-2,3-Diphenylacrylic acid

- trans-2,3-Diphenylpropenoic acid

- (αE)-α-(Phenylmethylene)benzeneacetic acid (ACI)

- Acrylic acid, 2,3-diphenyl-, (E)- (8CI)

- Acrylic acid, 2,3-diphenyl-, trans- (5CI)

- Benzeneacetic acid, α-(phenylmethylene)-, (E)- (ZCI)

- (E)-2,3-Diphenylpropenoic acid

- (E)-α-(Phenylmethylene)benzeneacetic acid

- (E)-α-Phenylcinnamic acid

- (E)-α-Stilbenecarboxylic acid

- trans-α-Phenylcinnamic acid

- Benzeneacetic acid, .alpha.-(phenylmethylene)-, (E)-

- Benzeneacetic acid, (E)-

- 2-Phenylcinnamic acid

- trans-.alpha.-Phenylcinnamic acid

- Cinnamic acid, .alpha.-phenyl-

- cis-alpha-Phenylcinnamic acid

- (E)-.alpha.-Phenylcinnamic acid

- NSC-83528

- (E)-2,3-diphenyl-acrylic acid

- MFCD00004252

- .ALPHA.-PHENYLCINNAMIC ACID [MI]

- (E)-2,3-diphenylprop-2-enoic acid

- Acrylic acid,3-diphenyl-

- alpha-Phenylcinnamic acid, (E)-

- DTXSID00871015

- AKOS002286967

- Atropic acid, .beta.-phenyl-

- Q4734916

- NSC40614

- NS00041107

- (E)-.alpha.-Stilbenecarboxylic acid

- alpha-Phenylcinnamate

- alpha-Phenyl-trans-cinnamic acid

- (Z)-2,3-diphenylacrylic acid

- CHEMBL1980291

- .alpha.-Phenylcinnamic acid (cis-form)

- BDBM50429337

- EINECS 202-069-4

- CS-0259613

- NSC-40614

- 3368-16-9

- .alpha.,.beta.-Diphenyl acrylic acid, trans-

- MLS000737021

- BBL009868

- (E)-phenylcinnamic acid

- alpha-Phenylcinnamic acid, 97%

- (2E)-2,3-Diphenyl-2-propenoic acid #

- .alpha.-Phenylcinnamic acid, (E)-

- Benzeneacetic acid, .alpha.-(phenylmethylene)-

- 2-Propenoic acid,3-diphenyl-

- Acrylic acid,3-diphenyl-, (E)-

- STK298626

- (e)-alpha-phenylcinnamic acid

- trans-Stilbene-.alpha.-carboxylic acid

- 91-48-5

- .alpha.-Phenylcinnamic acid

- Acrylic acid, 2,3-diphenyl-, (E)-

- 0PKH62904B

- 2,3-diphenylprop-2-enoic acid

- .alpha.-Phenylcinnamic acid (trans-form)

- Z56934842

- NSC 40614

- .ALPHA.-PHENYLCINNAMIC ACID TRANS-FORM [MI]

- cis-Stilbene-.alpha.-carboxylic acid

- D92103

- EN300-17442

- ACRYLIC ACID, 2,3-DIPHENYL-, TRANS-

- NSC83528

- EN300-7372860

- 2,3-diphenyl-acrylic acid

- NSC 83528

- UNII-0PKH62904B

- ALBB-025747

- .alpha.-Stilbenecarboxylic acid

- STR05165

- Benzeneacetic acid, alpha-(phenylmethylene)-

- E-2,3-diphenylpropenoic acid

- α-Phenylcinnamic Acid

-

- MDL: MFCD00066589

- 인치: 1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+

- InChIKey: BIDDLDNGQCUOJQ-SDNWHVSQSA-N

- 미소: C(/C1C=CC=CC=1)(\C(=O)O)=C/C1C=CC=CC=1

- BRN: 1911342

계산된 속성

- 정밀분자량: 224.08400

- 동위원소 질량: 224.084

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 3

- 복잡도: 281

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 37.3

- 소수점 매개변수 계산 참조값(XlogP): 3.5

실험적 성질

- 색과 성상: 연황색 분말

- 밀도: 1.198

- 융해점: 172.0 to 176.0 deg-C

- 비등점: 325.66°C (rough estimate)

- 플래시 포인트: 239.8ºC

- 굴절률: 1.6530 (estimate)

- 안정성: Stable. Incompatible with strong oxidizing agents.

- PSA: 37.30000

- LogP: 3.31180

- 머크: 7281

- 산도 계수(pKa): 4.8 in 60% ethanol

α-Phenylcinnamic Acid 보안 정보

-

기호:

- 제시어:경고

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S24/25

- 위험 용어:R36/37/38

α-Phenylcinnamic Acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | STR05165-100MG |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | >95% | 100MG |

£120.00 | 2023-04-18 | |

| Enamine | EN300-7372860-2.5g |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | 95.0% | 2.5g |

$64.0 | 2025-03-21 | |

| Enamine | EN300-7372860-0.05g |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1300-25g |

α-Phenylcinnamic Acid |

91-48-5 | 98.0%(T) | 25g |

¥1370.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1300-25G |

α-Phenylcinnamic Acid |

91-48-5 | >98.0%(T) | 25g |

¥1040.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151449-25G |

α-Phenylcinnamic Acid |

91-48-5 | >98.0%(T) | 25g |

¥518.90 | 2023-09-04 | |

| Enamine | EN300-17442-0.1g |

2,3-diphenylprop-2-enoic acid |

91-48-5 | 90% | 0.1g |

$24.0 | 2023-09-20 | |

| Key Organics Ltd | STR05165-10G |

(2E)-2,3-diphenylprop-2-enoic acid |

91-48-5 | >95% | 10g |

£150.00 | 2025-02-08 | |

| Enamine | EN300-17442-10g |

2,3-diphenylprop-2-enoic acid |

91-48-5 | 90% | 10g |

$355.0 | 2023-09-20 | |

| Enamine | EN300-17442-0.25g |

2,3-diphenylprop-2-enoic acid |

91-48-5 | 90% | 0.25g |

$34.0 | 2023-09-20 |

α-Phenylcinnamic Acid 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane

참조

- Carbonylation of vinyl halides with carbonylcobalt, Journal of the Chemical Society, 1989, (1), 73-6

합성회로 3

반응 조건

1.1 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran

참조

- New Convenient One-Pot Methods of Conversion of Alkynes to Cyclobutenediones or α,β-Unsaturated Carboxylic Acids Using Novel Reactive Iron Carbonyl Reagents, Journal of Organic Chemistry, 1998, 63(15), 4930-4935

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

- Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and Azirines, Journal of the American Chemical Society, 2012, 134(14), 6116-6119

합성회로 6

반응 조건

1.1 Reagents: Isopropanol , Manganese Catalysts: Bathocuproine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 36 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton Sources, Journal of the American Chemical Society, 2015, 137(28), 8924-8927

합성회로 7

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C

참조

- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2, Chinese Journal of Catalysis, 2022, 43(7), 1642-1651

합성회로 8

반응 조건

1.1 Reagents: Triethylamine Solvents: Ethanol

참조

- Quantitative aspects of radical addition. I. The addition of bromotrichloromethane to cis- and trans-stilbene, Journal of the Chemical Society, 1962, 4154, 4154-63

합성회로 9

반응 조건

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSO, ARKIVOC (Gainesville, 2003, (10), 382-389

합성회로 10

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 45 min, 60 °C; 60 °C → 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

참조

- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent system, Journal of Organometallic Chemistry, 2012, 705, 30-33

합성회로 11

반응 조건

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 15 min, rt

1.2 Reagents: Acetic anhydride ; 36 h, 100 °C

1.2 Reagents: Acetic anhydride ; 36 h, 100 °C

참조

- The synergistic copper/ppm Pd-catalyzed hydrocarboxylation of alkynes with formic acid as a CO surrogate as well as a hydrogen source: an alternative indirect utilization of CO2, Green Chemistry, 2021, 23(20), 8089-8095

합성회로 12

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 0.5 h, 25 °C; 25 °C → 60 °C; 0.5 h, 60 °C; 60 °C → 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

1.2 Reagents: Acetic acid ; rt; 1 h, rt

1.3 Solvents: Dichloromethane ; 1 h, 25 °C

1.4 25 °C; 10 h, 25 °C

1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C

참조

- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent system, Journal of Organometallic Chemistry, 2012, 705, 30-33

합성회로 13

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Water

참조

- A simple and efficient route to 2-alkyl-2-alkenoic acids and 2-phenyl-2-alkenoic acids by the Horner synthesis. Application to the stereoselective synthesis of the pheromone manicone, Synthesis, 1986, (9), 790-2

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthene-2,7-disulfonic acid Catalysts: Palladium diacetate Solvents: Water ; 5 min

1.2 24 h, 3 bar, 100 °C; 0 °C

1.2 24 h, 3 bar, 100 °C; 0 °C

참조

- Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solvent, Catalysis Science & Technology, 2021, 11(14), 4708-4713

합성회로 16

반응 조건

1.1 Reagents: Pyridine Solvents: Acetic anhydride ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt

참조

- Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studies, Medicinal Chemistry Research, 2012, 21(11), 3720-3729

합성회로 17

반응 조건

1.1 Reagents: Formic-13C acid Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C

참조

- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2, Chinese Journal of Catalysis, 2022, 43(7), 1642-1651

합성회로 18

반응 조건

1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane

참조

- Carbonylation of vinyl halides with carbonylcobalt, Journal of the Chemical Society, 1989, (1), 73-6

합성회로 19

반응 조건

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 120 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSO, ARKIVOC (Gainesville, 2003, (10), 382-389

합성회로 20

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetic anhydride ; 24 h, heated

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- C2-Symmetric Cinchona Alkaloid Derivatives: Versatile Catalysts for the Enantioselective C-C Bond Forming Conjugate Addition of Nucleophiles to Simple α,β-Unsaturated Acyl Pyrazoles, ChemistrySelect, 2020, 5(48), 15190-15194

합성회로 21

합성회로 22

합성회로 23

반응 조건

1.1 Reagents: Bromobenzene , Cesium carbonate , Water Catalysts: Tri-m-tolylphosphine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,2-Dichloroethane ; 18 h, 130 °C

참조

- Strain-Release-Driven Phosphine and Rhodium Catalysis: Facile Synthesis of Unsymmetrical Tetrasubstituted Alkenes, ACS Catalysis, 2023, 13(15), 10425-10434

합성회로 24

α-Phenylcinnamic Acid Raw materials

- 4,8-Diazaspiro[2.5]oct-1-ene-5,7-dione, 6,6-dimethyl-1,2-diphenyl-4,8-bis(2,4,6-trimethylphenyl)-

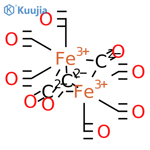

- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-

- tri-μ-carbonylhexacarbonyldiiron

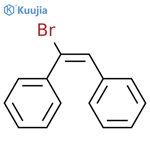

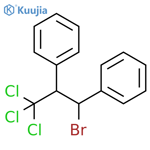

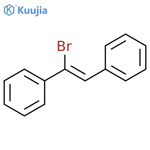

- Benzene, 1,1'-[(1E)-1-bromo-1,2-ethenediyl]bis-

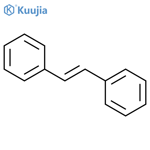

- trans-Stilbene

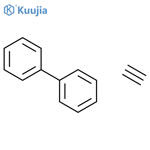

- Diphenylacetylene

- Benzene, 1,1'-[(1Z)-1-bromo-1,2-ethenediyl]bis-

- Bibenzyl, α-bromo-α'-(trichloromethyl)- (7CI)

- Benzeneacetic acid, α-(diethoxyphosphinyl)-

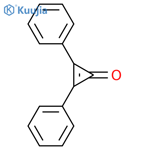

- Diphenylcyclopropenone

- Benzaldehyde

- cis-Stilbene

α-Phenylcinnamic Acid Preparation Products

α-Phenylcinnamic Acid 관련 문헌

-

Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065

-

Ying Wang,Zhi-Hua Yu,Hu-Fei Zheng,De-Qing Shi Org. Biomol. Chem. 2012 10 7739

-

Rajdip Dey,Biswajit Bhattacharya,Enrique Colacio,Debajyoti Ghoshal Dalton Trans. 2013 42 2094

-

Timothy G. Larocque,Anna C. Badaj,Sarim Dastgir,Gino G. Lavoie Dalton Trans. 2011 40 12705

-

Gy?rgy Sz?ll?si Catal. Sci. Technol. 2018 8 389

91-48-5 (α-Phenylcinnamic Acid) 관련 제품

- 16110-98-8(2-Phenylmaleic acid)

- 91-47-4((Z)-2,3-diphenylacrylic Acid)

- 20432-26-2((2E)-2-phenylbut-2-enoic acid)

- 14381-41-0(bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid)

- 2034506-39-1(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 152870-72-9(2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid)

- 1807184-54-8(Ethyl 5-cyano-2-difluoromethoxy-4-methoxybenzoate)

- 6923-52-0(antimony triacetate)

- 1805616-40-3(Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-6-acetate)

- 2308463-97-8(2-(2S)-1-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidin-2-ylacetic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:91-48-5)α-Phenylcinnamic Acid

순결:99%

재다:25g

가격 ($):248.0